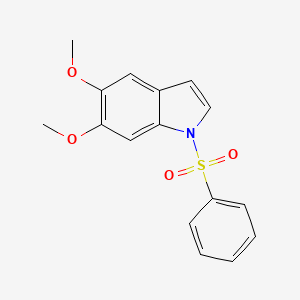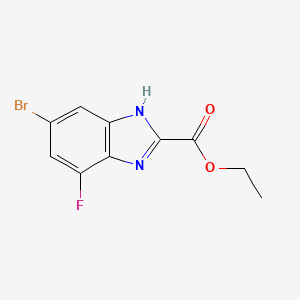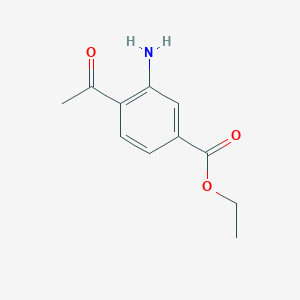![molecular formula C7H5Br2N3 B13674008 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a methyl group at position 3 on the triazolo[4,3-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the bromination of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems with other heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in studies investigating the interaction of triazolopyridine derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-3,8-dimethyl[1,2,4]triazolo[4,3-a]pyridine
- 2-Substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines
Uniqueness
6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s versatility in undergoing various chemical reactions and its potential in medicinal chemistry and material science make it a valuable subject of study in scientific research.
Eigenschaften
Molekularformel |
C7H5Br2N3 |
|---|---|
Molekulargewicht |
290.94 g/mol |
IUPAC-Name |
6,8-dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,1H3 |
InChI-Schlüssel |
OQBILQLGQMEAJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)


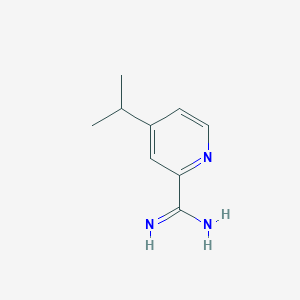
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13673947.png)

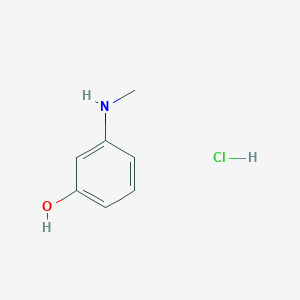
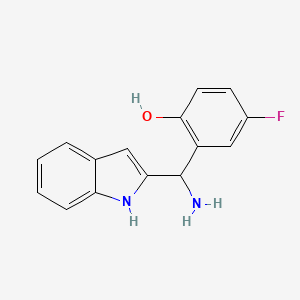

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)
